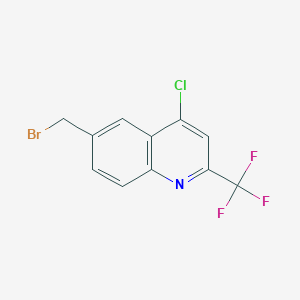

6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

Description

The exact mass of the compound 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBKLFYWXYFAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371294 | |

| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123637-51-4 | |

| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123637-51-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

CAS Registry Number: 123637-51-4

Executive Summary

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors, anti-infectives, and receptor modulators. Its structural utility lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—a highly reactive benzylic bromide (susceptible to SN2 reactions) and a 4-chloro substituent (susceptible to SNAr or metal-catalyzed coupling)—anchored by a lipophilic, metabolically stable trifluoromethylated quinoline core.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 123637-51-4 |

| IUPAC Name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline |

| Molecular Formula | C11H6BrClF3N |

| Molecular Weight | 324.53 g/mol |

| SMILES | FC(F)(F)C1=NC2=CC=C(CBr)C=C2C(Cl)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl3, DMSO; Insoluble in water |

| LogP (Predicted) | ~4.77 (Highly Lipophilic) |

| Key Hazards | H302 (Harmful if swallowed), Lachrymator (Tear gas effect), Skin Irritant |

Synthetic Architecture

The synthesis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline typically follows a convergent three-stage workflow. The core quinoline ring is first constructed, followed by functionalization of the 4-position, and finally, radical bromination of the methyl group.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic route from commercially available 4-methylaniline.

Mechanistic Insight

-

Cyclization: The condensation of 4-methylaniline with ethyl trifluoroacetoacetate (Conrad-Limpach synthesis) establishes the quinoline core. The trifluoromethyl group directs the regioselectivity.

-

Chlorination: Treatment with Phosphorus Oxychloride (POCl3) converts the 4-hydroxy tautomer (quinolone) into the 4-chloroquinoline. This step is critical for activating the C4 position for later diversification.

-

Radical Bromination (Critical Step): The final step utilizes N-Bromosuccinimide (NBS) in a radical chain reaction (Wohl-Ziegler). The trifluoromethyl group at C2 exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution, which prevents ring bromination and ensures high selectivity for the benzylic position.

Reactivity Profile & Applications

This compound acts as a "bifunctional scaffold," allowing medicinal chemists to grow molecules in two vectors.

Orthogonal Reactivity Map

Figure 2: Divergent reactivity modes allowing sequential functionalization.

Key Applications

-

Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The bromomethyl group allows the attachment of solubilizing tails (e.g., morpholine, piperazine) often required for ADME properties.

-

Antimalarials: Structurally related to Mefloquine , this scaffold retains the lipophilic CF3 group essential for membrane permeability and inhibition of heme polymerization in Plasmodium parasites.

-

Biofilm Eradication: Halogenated quinolines have shown efficacy in penetrating MRSA biofilms, with the CF3 group enhancing cellular uptake.

Experimental Protocol: Wohl-Ziegler Bromination

Objective: Selective bromination of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline to yield the title compound.

Reagents:

-

Precursor: 4-chloro-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

-

Solvent: Benzotrifluoride (PhCF3) or CCl4 (Note: PhCF3 is a greener, safer alternative to CCl4).

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

-

Dissolution: Dissolve the methyl-quinoline precursor in anhydrous PhCF3 (0.1 M concentration).

-

Addition: Add NBS (1.05 eq) and the radical initiator (AIBN, 0.05 eq) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Monitor by TLC or LCMS.

-

Note: The reaction is typically complete within 2–6 hours. Over-reaction can lead to the gem-dibromide byproduct.

-

-

Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Yield Expectation: 70–85%.

-

Validation Criteria:

-

1H NMR: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of the methylene bromide singlet (~4.6–4.8 ppm).

-

Mass Spec: Characteristic isotopic pattern for Br (1:1 ratio of M and M+2 peaks) and Cl (3:1 ratio).

Safety & Handling (HSE)

Warning: This compound is a benzylic bromide , a class of compounds known to be potent lachrymators (tear-inducing agents) and severe skin irritants.

| Hazard Class | Precautionary Measure |

| Lachrymator | Do NOT handle on an open bench. All operations (weighing, reaction, workup) must be performed inside a certified chemical fume hood. |

| Skin Corrosive | Wear double nitrile gloves and a lab coat. If contact occurs, wash immediately with soap and water; do not use alcohol (enhances absorption). |

| Acute Toxicity | Avoid inhalation of dust/vapors.[2] Use a localized exhaust for rotary evaporation. |

| Storage | Store at 2–8°C under inert atmosphere (Argon). Benzylic bromides can degrade (hydrolyze) upon exposure to moisture. |

References

-

Fluorochem. 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)-quinoline Product Sheet. (Accessed 2024).[2]

-

BenchChem. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Structure and Reactivity. (Accessed 2024).[2]

-

PubChem. Compound Summary: 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (Isomer Reference).

-

Truong, T. T., et al. "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Open Access Library Journal, 2023.

-

Aitken, R. A., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." Tetrahedron Letters, 2016. (Describes the green solvent protocol for NBS bromination).

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

Abstract: This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, a compound of interest in synthetic and medicinal chemistry. We delve into the foundational characteristics of the molecule that define its mass spectrometric behavior, including its unique isotopic signature. Detailed methodologies for both liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS) are presented, emphasizing the rationale behind instrument parameter selection. Furthermore, we explore the predictable fragmentation pathways under various ionization conditions, offering a predictive framework for structural confirmation via tandem mass spectrometry (MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.

Introduction: The Analytical Imperative

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a halogen-rich, multifunctional quinoline derivative. Such compounds often serve as critical intermediates or scaffolds in the synthesis of biologically active molecules. Its complex structure, featuring three distinct types of substituents—a reactive bromomethyl group, a chloro atom, and an electron-withdrawing trifluoromethyl group—presents a unique analytical challenge and signature.

Mass spectrometry (MS) stands as the definitive technique for confirming the molecular weight and structural integrity of such compounds. The presence of both bromine and chlorine, each with a distinct and significant isotopic distribution, provides a powerful, built-in validation tool for mass spectral identification. This guide will systematically deconstruct the analysis of this molecule, providing both the theoretical basis and practical, field-proven protocols to ensure analytical success.

Part 1: Foundational Mass Spectrometric Characteristics

Before any analysis can be performed, it is crucial to understand the inherent properties of the target molecule that will govern its behavior in the mass spectrometer.

Molecular Formula and Weight

-

Chemical Formula: C₁₁H₅BrClF₃N

-

Monoisotopic Mass: 338.9273 g/mol

-

Average Mass: 339.52 g/mol

For high-resolution mass spectrometry (HRMS), the monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N) is the critical value for accurate mass measurements and elemental composition confirmation.

The Definitive Isotopic Signature

The most striking feature of this molecule's mass spectrum is its isotopic pattern, dictated by the natural abundances of bromine and chlorine isotopes.

-

Chlorine: Exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[1] This results in an "M" and "M+2" peak, where the M+2 peak is about one-third the height of the M peak.[2][3]

-

Bromine: Exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of nearly 1:1.[4][5] This also produces M and M+2 peaks, but they are of almost equal intensity.[4]

When a molecule contains both one chlorine and one bromine atom, these patterns convolute to create a highly characteristic cluster of peaks: M, M+2, and M+4. The relative intensities of this cluster are a fingerprint for the presence of one Br and one Cl atom.

| Ion | Contributing Isotopes | Theoretical m/z (Monoisotopic) | Expected Relative Intensity |

| M | ⁷⁹Br, ³⁵Cl | 338.9273 | ~76% (Base Peak) |

| M+2 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 340.9252 | ~100% |

| M+4 | ⁸¹Br, ³⁷Cl | 342.9222 | ~24% |

| M+6 | (¹³C contribution) | 344.9192 | ~3% |

This predictable pattern is the first and most crucial confirmation of the compound's identity in a full-scan mass spectrum.

Choosing the Right Ionization Technique

The method of ionization is dictated by the desired outcome: preserving the molecular ion for accurate mass measurement or inducing fragmentation for structural elucidation. Both soft and hard ionization techniques are applicable.[6]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for LC-MS analysis.[7] It typically generates the protonated molecule, [M+H]⁺, preserving the crucial isotopic cluster of the molecular ion. This is the preferred method for accurate mass confirmation and serves as the precursor ion for subsequent MS/MS experiments.

-

Electron Ionization (EI): This hard ionization technique, standard in GC-MS, bombards the molecule with high-energy electrons (typically 70 eV).[8] This process imparts significant energy, leading to extensive and reproducible fragmentation.[9] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly specific and can be used for library matching and detailed structural analysis.

Part 2: Navigating Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the compound's structure by breaking the precursor ion and analyzing the resulting fragments. The fragmentation pathways are predictable based on chemical principles.

Key Fragmentation Mechanisms

-

Loss of Bromine Radical (•Br): The C-Br bond is the weakest link in the bromomethyl group. Its cleavage results in the loss of a bromine radical (79/81 Da), forming a stable benzyl-type carbocation. This is often the most favorable and abundant fragmentation pathway.

-

Loss of the Bromomethyl Radical (•CH₂Br): Cleavage of the bond between the quinoline ring and the bromomethyl group results in a loss of 93/95 Da.

-

Loss of Chlorine Radical (•Cl): The bond between the aromatic ring and chlorine is stronger than the C-Br bond, but loss of a chlorine radical (35/37 Da) is a possible fragmentation channel.

-

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is strong, but under sufficient collision energy, the loss of the trifluoromethyl radical (69 Da) can occur.

-

Quinoline Ring Fission: The stable quinoline core can also fragment, often through the expulsion of neutral molecules like HCN (27 Da), a characteristic fragmentation of quinolines.[10][11]

The diagram below illustrates the primary fragmentation pathways expected from the protonated molecule in an ESI-MS/MS experiment.

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Part 3: Field-Proven Analytical Protocols

The following protocols provide robust starting points for method development. They are designed to be self-validating by explaining the rationale behind parameter choices.

Protocol 1: LC-MS/MS for Quantification and Confirmation

This method is optimized for high sensitivity and specificity, making it suitable for quantitative analysis in complex matrices like plasma or for reaction monitoring.

A. Experimental Workflow

Caption: LC-MS/MS analytical workflow.

B. Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to the desired concentration (e.g., 1 µg/mL for initial method development). Rationale: Using a solvent composition similar to the initial mobile phase prevents peak distortion.

C. Recommended LC-MS Parameters

| Parameter | Setting | Rationale & Expert Insight |

| LC System | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent retention for moderately nonpolar compounds like quinolines. The sub-2 µm particle size ensures high resolution and peak capacity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode and improving peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting the analyte and is MS-friendly. |

| Gradient | 5% B to 95% B over 5 min | A gradient is necessary to ensure elution of the compound with a good peak shape and to clean the column of any late-eluting impurities. |

| Flow Rate | 0.4 mL/min | This flow rate is optimal for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency and ESI source compatibility. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 2 µL | A small injection volume minimizes potential column overload and peak distortion. |

| MS System | ||

| Ionization Mode | ESI Positive | The nitrogen atom on the quinoline ring is readily protonated, making positive mode the logical choice for high sensitivity. |

| Capillary Voltage | 3.5 kV | A standard starting point to ensure efficient spray generation and ion formation. |

| Gas Temp. | 325 °C | Optimizes desolvation of the ESI droplets. |

| Gas Flow | 8 L/min | Assists in desolvation; must be optimized to avoid suppressing the ion signal. |

| MS1 Scan Range | m/z 100-500 | A range sufficient to encompass the isotopic cluster of the precursor ion and potential low-mass impurities. |

| MS/MS Precursor | m/z 341.0 (¹³C, ⁸¹Br, ³⁵Cl isotope) | Selecting the most abundant peak of the cluster (M+2) maximizes the signal for MS/MS fragmentation. |

| Collision Energy | 20-40 eV | A range should be tested. Lower energies may only show the loss of Br, while higher energies will induce more extensive fragmentation. |

Protocol 2: GC-MS for Volatility and Impurity Profiling

GC-MS is a powerful alternative, especially for assessing the compound's purity and identifying volatile impurities, provided the compound is thermally stable.[12][13]

A. Recommended GC-MS Parameters

| Parameter | Setting | Rationale & Expert Insight |

| GC System | ||

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of aromatic compounds.[8] |

| Inlet Temp. | 280 °C | Must be hot enough to ensure rapid and complete vaporization without causing thermal degradation. |

| Injection Mode | Splitless (1 µL) | For trace analysis. A split injection (e.g., 50:1) should be used for higher concentration samples to avoid column overload. |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | An initial low temperature ensures good peak focusing. The ramp allows for the elution of the analyte, and the final hold cleans the column. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to libraries.[8] |

| Source Temp. | 230 °C | A standard temperature to maintain cleanliness and promote ionization. |

| Quad Temp. | 150 °C | Standard temperature to ensure consistent mass filtering. |

| Scan Range | m/z 40-450 | A range that captures low-mass fragments (like CF₃⁺) up to the molecular ion region. |

Conclusion

The mass spectrometric analysis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a multi-faceted process that leverages the compound's unique structural features for its definitive identification. The presence of both bromine and chlorine provides an unmistakable isotopic signature that serves as a primary confirmation tool. Method selection—choosing between the soft ionization of LC-MS for molecular weight confirmation and the hard ionization of GC-MS for structural fingerprinting—should be guided by the analytical goal. By understanding the predictable fragmentation pathways and applying the robust instrumental protocols detailed in this guide, researchers can confidently and accurately characterize this important chemical entity.

References

-

García-Reyes, J. F., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 844-853. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Tűske, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 1011-1020. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

-

Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

-

Beard, J. H., and Fletcher, J. H. (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 8(5), 266. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Cordero, C., et al. (2010). GCxGC-MS hyphenated techniques for the analysis of volatile and semi-volatile compounds in food. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]

-

Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o130. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]

-

Douchal, A., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 187-190. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

El-Hawary, S. S., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]

-

Clark, J. (2021). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

MDPI. (2022). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules, 27(19), 6549. Available at: [Link]

-

Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Environmental Health Perspectives, 57, 321–322. Available at: [Link]

-

NIST. (n.d.). Quinoline. NIST WebBook. Available at: [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. Available at: [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Available at: [Link]

-

Geue, N. (2023). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. Available at: [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tdi-bi.com [tdi-bi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chempap.org [chempap.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Trifluoromethylquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylquinoline scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The introduction of a bromomethyl group onto this scaffold provides a versatile synthetic handle for a wide array of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in trifluoromethylquinolines. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic substitution, free-radical, and palladium-catalyzed cross-coupling reactions. This guide is designed to be a practical resource, offering not just theoretical explanations but also actionable experimental protocols and field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Bromomethyl-Trifluoromethylquinoline Scaffold

The quinoline core is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The further functionalization of this privileged scaffold is crucial for the development of novel therapeutics. The bromomethyl group serves as a highly reactive and versatile electrophilic partner, enabling the introduction of diverse functionalities through various chemical transformations.

This guide will explore the three primary modes of reactivity of the bromomethyl group on a trifluoromethylquinoline core:

-

Nucleophilic Substitution Reactions: The benzylic-like nature of the bromomethyl group makes it an excellent substrate for Sₙ1 and Sₙ2 reactions.

-

Free-Radical Reactions: The benzylic C-H bonds of the precursor methyl group are susceptible to free-radical bromination, providing a direct route to the bromomethyl derivative.

-

Palladium-Catalyzed Cross-Coupling Reactions: While less common for the bromomethyl group itself, understanding the cross-coupling chemistry of the quinoline core provides a broader context for the synthesis of complex derivatives.

The Heart of the Matter: Understanding the Reactivity of the Bromomethyl Group

The reactivity of the bromomethyl group is fundamentally dictated by the stability of the intermediates and transition states formed during a reaction. The adjacent quinoline ring system and the electron-withdrawing trifluoromethyl group play crucial roles in modulating this reactivity.

Electronic Effects of the Trifluoromethylquinoline Core

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the quinoline ring. This electronic perturbation can affect the reactivity of the bromomethyl group in several ways:

-

Inductive Effect: The -CF₃ group withdraws electron density through the sigma bond network, making the quinoline ring more electron-deficient. This can influence the stability of carbocation intermediates in Sₙ1 reactions.

-

Resonance Effects: The quinoline ring can stabilize adjacent positive charges or radicals through resonance, a key factor in the enhanced reactivity of benzylic systems. The position of the -CF₃ group on the quinoline ring will determine its influence on this resonance stabilization.

A Tale of Two Pathways: Sₙ1 vs. Sₙ2 Reactivity

Nucleophilic substitution is the most common transformation of the bromomethyl group. The reaction can proceed through two distinct mechanisms, Sₙ1 and Sₙ2, with the outcome often dictated by the reaction conditions and the nature of the nucleophile.

-

Sₙ2 Reaction: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

-

Sₙ1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.

The trifluoromethylquinoline core can stabilize a benzylic carbocation through resonance, potentially favoring an Sₙ1 pathway under appropriate conditions. However, the strong nucleophiles often employed in synthetic chemistry will typically favor the Sₙ2 pathway.

Practical Applications and Experimental Protocols

This section provides detailed, step-by-step methodologies for key transformations of the bromomethyl-trifluoromethylquinoline scaffold.

Synthesis of the Bromomethyl Precursor: Free-Radical Bromination

The most direct method to introduce the bromomethyl group is through the free-radical bromination of the corresponding methyl-trifluoromethylquinoline. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, is the method of choice.[3]

Experimental Protocol: Free-Radical Bromination of 2-Methyl-4-(trifluoromethyl)quinoline

-

Materials:

-

2-Methyl-4-(trifluoromethyl)quinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

-

-

Procedure:

-

To a solution of 2-methyl-4-(trifluoromethyl)quinoline in CCl₄, add NBS and AIBN.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-4-(trifluoromethyl)quinoline.

-

Causality Behind Experimental Choices:

-

NBS: Provides a low, steady concentration of bromine radicals, minimizing side reactions.[3]

-

AIBN: A thermal radical initiator that decomposes upon heating to generate radicals that initiate the chain reaction.

-

CCl₄: A traditional solvent for radical reactions, though due to its toxicity, alternatives like acetonitrile are often preferred.

Diagram: Free-Radical Bromination Workflow

Caption: Workflow for the synthesis of 2-(bromomethyl)-4-(trifluoromethyl)quinoline.

Nucleophilic Substitution Reactions: Building Molecular Diversity

The bromomethyl group is an excellent electrophile for a wide range of nucleophiles, allowing for the introduction of various functional groups.

Direct alkylation of ammonia with the bromomethylquinoline can lead to over-alkylation. The Gabriel synthesis provides a robust method for the clean synthesis of primary amines.[4][5]

Experimental Protocol: Gabriel Synthesis of [4-(Trifluoromethyl)quinolin-2-yl]methanamine

-

Materials:

-

2-(Bromomethyl)-4-(trifluoromethyl)quinoline (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate (10 eq)

-

Ethanol

-

-

Procedure:

-

To a solution of 2-(bromomethyl)-4-(trifluoromethyl)quinoline in DMF, add potassium phthalimide.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide.

-

Filter the solid, wash with water, and dry.

-

Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate.

-

Reflux the mixture until the deprotection is complete (monitor by TLC).

-

Cool the reaction mixture and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate and purify the residue by column chromatography or acid-base extraction to yield the primary amine.

-

Causality Behind Experimental Choices:

-

Potassium Phthalimide: A non-basic nitrogen nucleophile that prevents over-alkylation.[4]

-

DMF: A polar aprotic solvent that facilitates Sₙ2 reactions.

-

Hydrazine Hydrate: A strong nucleophile used to cleave the phthalimide group and release the primary amine.[6]

Diagram: Gabriel Synthesis Pathway

Caption: Reaction pathway for the Gabriel synthesis of a primary amine.

The Wittig reaction is a powerful tool for converting the bromomethyl group into a vinyl group by reaction with an aldehyde or ketone. This involves the initial formation of a phosphonium salt, followed by deprotonation to form a phosphorane ylide, which then reacts with the carbonyl compound.[7][8]

Experimental Protocol: Wittig Reaction to form 2-Styryl-4-(trifluoromethyl)quinoline

-

Materials:

-

2-(Bromomethyl)-4-(trifluoromethyl)quinoline (1.0 eq)

-

Triphenylphosphine (1.05 eq)

-

Toluene or Acetonitrile

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Benzaldehyde (1.1 eq)

-

-

Procedure:

-

Phosphonium Salt Formation:

-

Dissolve 2-(bromomethyl)-4-(trifluoromethyl)quinoline and triphenylphosphine in toluene or acetonitrile.

-

Reflux the mixture until a precipitate (the phosphonium salt) forms.

-

Cool the mixture, filter the solid, wash with a non-polar solvent (e.g., hexane), and dry.

-

-

Ylide Formation and Wittig Reaction:

-

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add NaH or n-BuLi portion-wise.

-

Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears.

-

Cool the reaction mixture to 0 °C and add benzaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Causality Behind Experimental Choices:

-

Triphenylphosphine: A good nucleophile for the Sₙ2 reaction to form the phosphonium salt.[7]

-

Strong Base (NaH or n-BuLi): Required to deprotonate the acidic proton alpha to the phosphorus atom to form the ylide.[2]

-

Anhydrous Conditions: Essential for the ylide formation and reaction, as the ylide is a strong base and will be quenched by water.

The Arbuzov reaction is a classic method for the formation of phosphonates from alkyl halides and trialkyl phosphites. These phosphonates are valuable intermediates, particularly for Horner-Wadsworth-Emmons olefination reactions.[9][10]

Experimental Protocol: Arbuzov Reaction to form Diethyl [4-(trifluoromethyl)quinolin-2-yl]methylphosphonate

-

Materials:

-

2-(Bromomethyl)-4-(trifluoromethyl)quinoline (1.0 eq)

-

Triethyl phosphite (1.2 eq)

-

-

Procedure:

-

Combine 2-(bromomethyl)-4-(trifluoromethyl)quinoline and triethyl phosphite.

-

Heat the mixture to 120-150 °C under an inert atmosphere.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture.

-

Purify the product by vacuum distillation or column chromatography to remove any unreacted starting materials and byproducts.

-

Causality Behind Experimental Choices:

-

Triethyl Phosphite: Acts as both the nucleophile and the solvent in this reaction.[11]

-

Heat: The Arbuzov reaction typically requires elevated temperatures to drive the dealkylation of the intermediate phosphonium salt.[10]

Palladium-Catalyzed Cross-Coupling Reactions: A Note on the Bromo-Substituted Core

While the bromomethyl group itself is not typically used in palladium-catalyzed cross-coupling reactions, the synthesis of bromomethyl-trifluoromethylquinolines often starts from a bromo-substituted quinoline core. Understanding the reactivity of the C-Br bond on the quinoline ring is therefore crucial for the overall synthetic strategy. Common palladium-catalyzed reactions include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Trifluoromethylquinolines

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Aryl-substituted quinoline | [12] |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPA | THF or DMF | Alkynyl-substituted quinoline | [13][14] |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/Xantphos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | Amino-substituted quinoline | [15][16] |

Diagram: Catalytic Cycle of the Suzuki Coupling

Caption: A simplified representation of the Suzuki coupling catalytic cycle.

Conclusion: A Versatile Scaffold for Drug Discovery

The bromomethyl group on a trifluoromethylquinoline core is a powerful and versatile synthetic handle that opens the door to a vast array of chemical transformations. By understanding the underlying principles of its reactivity in nucleophilic substitution, free-radical, and related palladium-catalyzed reactions, researchers can strategically design and synthesize novel quinoline derivatives with tailored properties for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved February 12, 2026, from [Link]

-

Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 12, 2026, from [Link]

-

Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022, March 21). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

-

The Wittig Reaction. (n.d.). Retrieved February 12, 2026, from [Link]

-

-

Wittig Reaction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 15). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

formation of phosphonate esters with the Arbuzov reaction. (2019, January 10). YouTube. Retrieved February 12, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved February 12, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2025, August 8). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Suzuki Coupling. (2020, July 11). YouTube. Retrieved February 12, 2026, from [Link]

-

Nucleophilic displacement on bromodifluoromethylated aromatics with sodium azide. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc. Retrieved February 12, 2026, from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 7). ResearchGate. Retrieved February 12, 2026, from [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from [Link]

-

Aliphatic Nucleophilic Substitution NS4. Stereochemistry. (n.d.). csbsju. Retrieved February 12, 2026, from [Link]

Sources

- 1. Bromination - Common Conditions [commonorganicchemistry.com]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

solubility of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in organic solvents

An In-depth Technical Guide to the Solubility of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in Organic Solvents

Abstract

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its molecular structure and the physicochemical properties of its constituent functional groups. We offer a qualitative assessment of suitable organic solvents, discuss key factors influencing solubility, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving this versatile quinoline derivative.

Introduction and Molecular Profile

Quinoline and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[1][2] The title compound, 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, is a complex derivative engineered with several key functional groups that modulate its chemical reactivity and physical properties. The strategic incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability and membrane permeability, while the chloro and bromomethyl moieties provide reactive sites for further chemical modification.[3][4]

Understanding the solubility of this molecule is a prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing purification methods such as recrystallization and chromatography. Given the absence of published experimental solubility data for this specific molecule[5], this guide synthesizes information from structurally related compounds and established physicochemical principles to provide a robust predictive framework and a clear path for experimental validation.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The predicted properties for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline suggest a highly lipophilic character, which is a primary determinant of its behavior in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrClF₃N | [5][6] |

| Molecular Weight | 324.53 g/mol | [6] |

| CAS Number | 123637-51-4 | [6] |

| Predicted XlogP | 4.3 - 4.77 | [5][6] |

| Appearance | Likely a solid at room temperature | Inferred |

The high XlogP value strongly indicates that the compound will be poorly soluble in water and preferentially soluble in non-polar organic solvents.

Structural Analysis and Predicted Solubility in Organic Solvents

The solubility of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline can be rationalized by examining its molecular structure. The molecule is largely non-polar and hydrophobic, a characteristic that dominates its solubility profile.

-

Quinoline Core: The bicyclic aromatic system is inherently hydrophobic. While the nitrogen atom imparts a weak basic character, allowing for protonation in acidic aqueous media, this effect is minimal in most organic solvents.[7]

-

Trifluoromethyl (-CF3) Group: This group is a strong contributor to lipophilicity (logP contribution of +0.88) and is known to decrease aqueous solubility while enhancing solubility in non-polar media.[3] It is metabolically stable and electron-withdrawing.

-

Chloro (-Cl) and Bromo (-Br) Groups: Halogenation significantly increases a molecule's lipophilicity and molecular weight, generally leading to reduced solubility in polar solvents like water but improved solubility in less polar organic solvents.[3]

-

Bromomethyl (-CH2Br) Group: This is a reactive functional group, but its primary contribution to solubility is also lipophilic.

Based on this analysis, a qualitative solubility prediction across common organic solvent classes can be made:

-

High Solubility Expected:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These solvents are effective at solvating large, relatively non-polar molecules. Quinoline itself has high solubility in these solvents.[8]

-

Aromatic Solvents: Toluene, Xylenes. The aromatic nature of these solvents will have favorable π-π stacking interactions with the quinoline core. Toluene is a common solvent for quinoline reactions.[7]

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF). These are powerful, versatile solvents capable of dissolving a wide range of organic compounds. DMSO is frequently used for poorly soluble quinoline derivatives, especially for preparing stock solutions for biological assays.[7][9]

-

-

Moderate to Good Solubility Expected:

-

Ethers: Diethyl ether, 2-Methyl-THF.

-

Esters: Ethyl acetate. A mixture of ethyl acetate and hexane was successfully used for the chromatographic purification of a structurally similar compound, indicating solubility in these media.[2]

-

-

Lower Solubility Expected:

-

Alcohols: Ethanol, Methanol. While these are polar protic solvents, they can still dissolve many organic compounds. However, the high lipophilicity of the target molecule may limit its solubility compared to more polar quinoline derivatives.

-

Non-polar Aliphatic Solvents: Hexane, Heptane, Cyclohexane. These solvents may be too non-polar to effectively solvate the molecule on their own but are excellent choices as anti-solvents for recrystallization when mixed with a solvent of higher polarity like ethyl acetate or toluene.

-

Key Factors Influencing Solubility

The solubility of a solid in a liquid is not a fixed value but is influenced by several external factors. Optimizing these parameters is crucial for controlling synthetic and purification processes.

Caption: Core factors modulating the solubility of the target compound.

-

Solvent Selection: As detailed in Section 2, the principle of "like dissolves like" is the most critical factor. The polarity and hydrogen bonding capability of the solvent must be matched to the solute.

-

Temperature: For most organic compounds, solubility increases with increasing temperature.[10] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.

-

pH (in biphasic or aqueous systems): The quinoline nitrogen is basic and can be protonated under acidic conditions (low pH).[7] This would create a salt form, dramatically increasing aqueous solubility. While the focus here is on organic solvents, this is a critical consideration for processes involving aqueous washes or extractions.

-

Polymorphism: Solid compounds can exist in different crystalline forms, known as polymorphs. These forms can have different crystal lattice energies, leading to different melting points and solubilities. It is important to ensure consistency in the solid form used for solubility measurements.

Experimental Protocol: Determination of Thermodynamic Solubility via Isothermal Shake-Flask Method

This protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a compound in a given solvent. It is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Rationale Behind Experimental Choices

-

Isothermal Shake-Flask Method: This is the "gold standard" for thermodynamic solubility determination because it allows the system to reach true equilibrium between the solid and liquid phases, providing a solubility value that is independent of dissolution rate.

-

HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is chosen for its high specificity, sensitivity, and accuracy. It can separate the analyte of interest from any potential impurities, ensuring that only the dissolved compound is quantified. A UV-Vis detector is appropriate as the quinoline core is a strong chromophore.

-

Equilibrium Confirmation: Taking samples at multiple time points (e.g., 24 and 48 hours) is a critical self-validation step. If the measured concentrations are consistent, it confirms that the system has reached equilibrium.

Materials and Equipment

-

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure compatibility with the solvent)

-

HPLC system with a UV-Vis detector and a suitable C18 column

Step-by-Step Methodology

Caption: Workflow for experimental solubility determination.

-

Preparation of HPLC Calibration Curve: a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or the solvent being tested) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of 5-6 calibration standards of decreasing concentration. c. Inject each standard into the HPLC and record the peak area. d. Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).

-

Preparation of Saturated Solutions: a. To a series of vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL). b. Add an excess amount of solid 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is 20-30 mg. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Shake the vials at a constant speed for at least 24 hours to allow the system to reach thermodynamic equilibrium. For confirmation, a second time point (e.g., 48 hours) should be tested.

-

Sampling and Filtration: a. After the equilibration period, stop the shaker and allow the vials to stand for 30 minutes for the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

-

Analysis: a. Accurately dilute the filtered sample with the mobile phase or solvent to a concentration that falls within the range of the prepared calibration curve. b. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: a. Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the compound in the diluted sample. b. Account for the dilution factor to determine the final concentration in the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature. c. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Conclusion

While specific experimental data for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is not publicly available, a thorough analysis of its molecular structure provides a strong predictive framework for its solubility. The compound is anticipated to be highly soluble in non-polar organic solvents such as dichloromethane, toluene, and polar aprotic solvents like DMSO and THF, with lower solubility in alcohols and aliphatic hydrocarbons. For any application in research or development, it is imperative to move from prediction to practice. The detailed experimental protocol provided in this guide offers a robust and reliable method for quantitatively determining the solubility of this compound, enabling the rational selection of solvents to optimize synthesis, purification, and formulation.

References

- Overcoming poor solubility of quinoline deriv

- Benzo[f]quinoline - Solubility of Things. [Solubility of Things]

- What is the solubility of quinoline in different solvents for antimalarial formul

- 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)-quinoline. [Fluorochem]

- Quinoline - Wikipedia. [Wikipedia]

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. [Sigma-Aldrich]

- Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv

- 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline. [PubChemLite]

- Predictive modeling for solubility and bioavailability enhancement.

- Review of the cosolvency models for predicting solubility in solvent mixtures: An upd

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d

- Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques.

- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. [Guidechem]

- 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [PMC, NIH]

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. [Benchchem]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- 6-BROMO-4-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE. [Chemrio]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [IIP Series]

- Prepar

- 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline Properties. [EPA]

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. [Benchchem]

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Beilstein Journals]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (C11H6BrClF3N) [pubchemlite.lcsb.uni.lu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jinjingchemical.com [jinjingchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline as an intermediate for API synthesis

Advanced Intermediate for Orthogonal API Functionalization

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials, antivirals, and kinase inhibitors. 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS 123637-51-4) represents a high-value "bifunctional" intermediate. Its structural uniqueness lies in its orthogonal reactivity : the highly reactive benzylic bromide at C6 allows for facile alkylation under mild conditions, while the 4-chloro substituent serves as a latent handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (

This guide details the handling, stability, and synthetic protocols for utilizing this intermediate in the synthesis of investigational APIs, specifically targeting anti-infective (TB/MRSA) and oncology (PI3K/mTOR) pipelines.

Chemical Profile & Stability

This compound is a potent alkylating agent and must be handled with rigorous safety protocols.

| Parameter | Specification | Notes |

| CAS Number | 123637-51-4 | |

| Formula | C₁₁H₆BrClF₃N | |

| MW | 324.53 g/mol | |

| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/light exposure. |

| Lachrymator | Yes | CRITICAL: Benzylic bromides are potent tear agents. Handle only in a fume hood. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive. Hydrolyzes to alcohol over time. |

| Solubility | DCM, THF, DMF, Toluene | Sparingly soluble in hexanes; reacts with alcohols. |

Strategic Utility: Orthogonal Reactivity Map

The power of this intermediate lies in the ability to differentiate between the C6 (benzylic) and C4 (heteroaryl) positions. The diagram below illustrates the chemoselective pathways available to the chemist.

Figure 1: Orthogonal reactivity map demonstrating the chemoselective functionalization of the C6-benzylic position prior to C4-functionalization.

Protocol: Synthesis & Functionalization

4.1. Precursor Synthesis (Upstream)

If the bromomethyl intermediate is not purchased, it is synthesized via radical bromination of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline .

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, CCl₄ or Trifluorotoluene.

-

Critical Parameter: Stoichiometry. Use 1.05 eq of NBS. Excess NBS leads to the gem-dibromo impurity, which is inseparable by standard crystallization.

-

Purification: Do not use silica gel chromatography if possible (benzylic bromides degrade). Recrystallize from Cyclohexane/EtOAc.

4.2. Application Protocol: C6-Selective Amination

This protocol describes the synthesis of a "Compound X" precursor, where a secondary amine is coupled to the C6 position without disturbing the C4-chloride.

Materials:

-

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq)[1]

-

Morpholine (1.1 eq) (Model nucleophile)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 eq of the quinoline substrate in anhydrous DCM (10 mL per gram). Cool to 0°C using an ice bath.

-

Addition: Add DIPEA (1.5 eq) in one portion.

-

Nucleophile Introduction: Dropwise add Morpholine (1.1 eq) dissolved in minimal DCM over 15 minutes.

-

Why? Slow addition prevents exotherms and minimizes dimer formation.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high R_f) should disappear; a polar spot (amine product) appears.

-

Note: The C4-Cl bond is stable under these mild conditions.

-

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (2x).[2] Wash organic layer with Brine.[3] Dry over Na₂SO₄.[2][3]

-

Isolation: Concentrate in vacuo. The product is often an oil or low-melting solid.

4.3. Downstream Functionalization (C4-Position)

Once the C6 position is secured, the C4-chloride can be engaged.

-

Suzuki Coupling: React the C6-amine product with Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2M aq) in Dioxane at 90°C.

-

Outcome: This yields 2,4,6-trisubstituted quinolines, a scaffold seen in inhibitors of PI3K and anti-TB agents like Bedaquiline analogues.

Quality Control & Troubleshooting

HPLC Method for Purity Assessment: To ensure the absence of the gem-dibromo impurity (from over-bromination during synthesis) or hydrolyzed alcohol (storage degradation).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B over 15 min.

-

Detection: UV @ 254 nm (quinoline core) and 220 nm.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of -CH₂Br | Ensure solvents are anhydrous. Avoid silica columns; use neutral alumina or recrystallization. |

| C4-Substitution Byproduct | Reaction Temp too high | Keep amination at 0°C–RT. Do not heat above 40°C until C6 reaction is complete. |

| Lachrymatory Effect | Poor containment | Neutralize glassware with 10% NaOH/MeOH wash before removing from hood. |

References

-

Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Quinoline Scaffolds in Anti-TB Drugs: Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis. Science. Link

-

Synthesis of Halogenated Quinolines: Wang, M., et al. (2012).[2] Synthesis of 6-bromo-4-iodoquinoline and related intermediates. Bioorganic & Medicinal Chemistry Letters. Link

-

Radical Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. Link

-

Safety Data: PubChem Compound Summary for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline. Link

Sources

- 1. PubChemLite - 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (C11H6BrClF3N) [pubchemlite.lcsb.uni.lu]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromomethyl-4-chloro-2-trifluoromethyl-quinoline | 123637-51-4 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. guidechem.com [guidechem.com]

Troubleshooting & Optimization

Technical Support Center: 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

Welcome to the technical support guide for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS 123637-51-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound in solution. Given the absence of specific, published stability studies on this molecule, this guide synthesizes information from general chemical principles, data on related halogenated and trifluoromethylated quinolines, and standard laboratory best practices.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in solution?

The main stability concern for this molecule arises from the high reactivity of the 6-(bromomethyl) group. This benzylic bromide is susceptible to nucleophilic substitution and hydrolysis. The electron-withdrawing nature of the trifluoromethyl group and the chloro-substituted quinoline ring can further influence the reactivity of the bromomethyl group.[1] Additionally, like many complex organic molecules, it may be sensitive to light and elevated temperatures.

How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[2] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental needs. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

Which solvents are recommended for preparing solutions, and which should be avoided?

Recommended Solvents:

-

Aprotic, non-nucleophilic solvents: Anhydrous DMSO and DMF are generally the preferred solvents for creating stock solutions due to their high solvating power and lower reactivity with the bromomethyl group.

-

Other aprotic solvents: Acetonitrile (ACN) can also be a good choice, particularly for applications where DMSO or DMF might interfere.

Solvents to Use with Caution or Avoid:

-

Protic solvents (e.g., methanol, ethanol): These solvents are nucleophilic and can react with the bromomethyl group, leading to the formation of the corresponding ether. This reaction, known as solvolysis, will reduce the concentration of the active compound.

-

Aqueous solutions: Water is a nucleophile and can hydrolyze the bromomethyl group to a hydroxymethyl group. Therefore, preparing and storing aqueous solutions for extended periods is not recommended. If aqueous buffers are required for an experiment, the stock solution should be added to the aqueous medium immediately before use.

What are the likely degradation products of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in solution?

The primary degradation pathway is expected to be the substitution of the bromide on the methyl group.

-

In the presence of water: Hydrolysis will lead to the formation of (4-chloro-2-(trifluoromethyl)quinolin-6-yl)methanol.

-

In protic solvents like methanol or ethanol: Solvolysis will result in the formation of 6-(methoxymethyl)-4-chloro-2-(trifluoromethyl)quinoline or 6-(ethoxymethyl)-4-chloro-2-(trifluoromethyl)quinoline, respectively.

-

Reaction with other nucleophiles: If your experimental medium contains other nucleophiles (e.g., amines, thiols), these can also react with the bromomethyl group.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

If you are observing inconsistent results or a loss of potency, it is highly probable that your compound has degraded in solution.

Troubleshooting Workflow:

Sources

preventing decomposition of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline during storage

Welcome to the technical support center for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS No. 123637-51-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a complex molecule with multiple reactive sites, its proper handling and storage are paramount for reproducible experimental outcomes.

This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the decomposition of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline.

Q1: What are the ideal storage conditions for this compound?

To prevent degradation, the compound should be stored as a solid under the following conditions:

-

Temperature: 2-8°C (refrigerated). For long-term storage (>6 months), consider storage at -20°C.

-

Atmosphere: In an inert atmosphere (Argon or Nitrogen). This minimizes exposure to moisture and oxygen.

-

Light: Protected from light. Use an amber, tightly sealed vial.

-

Environment: Store in a desiccator to ensure a moisture-free environment.

Q2: Why is the bromomethyl group so sensitive?

The 6-(bromomethyl) group is a benzylic bromide. The C-Br bond is activated by the adjacent quinoline ring system, making it highly susceptible to nucleophilic substitution reactions. The primary degradation pathway is hydrolysis, where ambient moisture can replace the bromine atom with a hydroxyl group, forming the corresponding alcohol.

Q3: How does the trifluoromethyl (CF3) group affect stability?

The electron-withdrawing nature of the trifluoromethyl group at the 2-position enhances the overall metabolic and chemical stability of the quinoline core.[1][2][3] However, it does not protect the highly reactive 6-(bromomethyl) group from its specific decomposition pathways.

Q4: Can I store this compound in solution?

Storing this compound in solution is not recommended for extended periods. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dichloromethane). Prepare the solution fresh and use it immediately. For short-term storage, flush the vial with inert gas, seal tightly, and store at -20°C or -80°C. Never store in protic solvents like methanol or ethanol, as they will react with the bromomethyl group.

Q5: How can I quickly assess the purity of my stored compound?

A simple Thin Layer Chromatography (TLC) analysis can provide a rapid qualitative check. A pure compound should show a single spot. The appearance of additional spots, especially one at a lower Rf value (more polar), may indicate the formation of the hydrolysis product. For quantitative analysis, HPLC or ¹H NMR is recommended.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the storage and use of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline.

Issue 1: The solid compound has changed in appearance (e.g., discoloration, clumping).

-

Question: Has your typically white to off-white powder turned yellow, brown, or become sticky/clumpy?